1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene
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Overview
Description
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxycyclopropyl group attached to an ethynyl moiety and a methoxybenzene ring
Preparation Methods
The synthesis of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the ethoxycyclopropyl precursor. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as ethyl diazoacetate. The resulting ethoxycyclopropane is then subjected to a Sonogashira coupling reaction with 4-methoxyiodobenzene in the presence of a palladium catalyst and a copper co-catalyst to yield the desired product .
Chemical Reactions Analysis
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbonyl compounds, ethyl-substituted derivatives, and phenolic compounds.
Scientific Research Applications
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular architectures through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene can be compared with similar compounds such as:
4-Ethynylanisole: Similar structure but lacks the ethoxycyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Ethynyl-4-methoxybenzene: Similar structure but without the ethoxycyclopropyl group, leading to different reactivity and applications.
1-[(1-Ethoxycyclopropyl)ethynyl]benzene: Lacks the methoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
60512-48-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-[2-(1-ethoxycyclopropyl)ethynyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H16O2/c1-3-16-14(10-11-14)9-8-12-4-6-13(15-2)7-5-12/h4-7H,3,10-11H2,1-2H3 |
InChI Key |
LNFYCGGUABKLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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